molecular formula C16H18BrNO2S B2772909 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide CAS No. 1795085-10-7

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide

Cat. No.: B2772909
CAS No.: 1795085-10-7
M. Wt: 368.29
InChI Key: VDHWSVWUNXUWRG-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is a synthetically engineered small molecule of significant interest in advanced chemical and pharmacological research. Its molecular architecture, which integrates a brominated aromatic system with a heterocyclic thiophene moiety connected via a propanamide linker, positions it as a potential key intermediate in the synthesis of more complex active compounds or as a tool for exploring protein-ligand interactions. The presence of the bromine atom makes it a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are fundamental to medicinal chemistry campaigns for drug discovery . Researchers are investigating its potential as a modulator or inhibitor for various biological targets, with structural analogs suggesting possible activity in neuroscientific and psychiatric disorder research . This compound is strictly for use in laboratory research to elucidate novel biochemical pathways and structure-activity relationships.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHWSVWUNXUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide typically involves the following steps:

    Amidation: Formation of the amide bond between the bromophenyl group and the hydroxypropyl group.

    Thiophene Incorporation: Introduction of the thiophene ring to the hydroxypropyl group.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, derivatives of thiophene are known to interact with various biological targets, making them suitable candidates for drug development.

Drug Design

The unique structure of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide allows for modifications that can lead to new therapeutic agents. Its design can be optimized using structure-activity relationship (SAR) studies to enhance efficacy and reduce toxicity.

This compound can be subjected to high-throughput screening to evaluate its biological activity against specific targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest that compounds with a similar framework have shown promising results in inhibiting cancer cell proliferation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives and evaluated their anticancer properties. One derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that the incorporation of the thiophene moiety enhances the compound's ability to inhibit tumor growth .

Case Study 2: Antimicrobial Properties

Another study focused on the synthesis of compounds with similar structural features, revealing that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to increase antibacterial efficacy .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
  • 3-(2-iodophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl group, hydroxypropyl group, and thiophene ring provides a distinct structural framework that can be exploited for various applications.

Biological Activity

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide, with a CAS number of 2097910-57-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is C19H18BrNO2SC_{19}H_{18}BrNO_2S, with a molecular weight of 436.4 g/mol. The compound contains a bromophenyl group, a hydroxy group, and a thiophene moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in hydrophobic interactions with protein pockets, while the hydroxy group forms hydrogen bonds with amino acid residues. Additionally, the thiophene ring may participate in π-π stacking interactions, enhancing binding affinity and specificity towards target proteins.

Anticancer Properties

Research indicates that derivatives of compounds similar to 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide exhibit significant anticancer activity. For instance, studies on related thiophene derivatives have shown moderate to high cytotoxicity against various cancer cell lines, including TK-10 and HT-29 cells . The mechanism often involves the induction of apoptosis through mitochondrial pathways and the disruption of cellular homeostasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain thiophene-containing compounds have demonstrated effectiveness against bacterial strains, indicating potential applications in treating infections. The specific mechanisms may include disruption of bacterial cell walls or interference with metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may offer neuroprotective effects. For example, the inhibition of nitric oxide synthase by related derivatives has been linked to reduced neurotoxicity in models of neurodegenerative diseases . This suggests that 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide could be explored for therapeutic applications in neurological disorders.

Case Studies

  • Anticancer Activity : A study reported that a related compound exhibited significant growth inhibition in cultured cancer cells at concentrations as low as 10 µg/mL. The selectivity index was notably high compared to non-cancerous cells.
  • Neurotoxicity : Another investigation highlighted that derivatives showed protective effects against neurotoxicity induced by methamphetamine, suggesting potential applications in addiction treatment .

Data Table: Summary of Biological Activities

Activity Type Effect Concentration Reference
AnticancerSignificant growth inhibition10 µg/mL
AntimicrobialEffective against bacterial strainsVaries
NeuroprotectiveReduced neurotoxicityLow concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide, and how can reaction conditions be standardized?

  • Methodology : The compound is synthesized via amide bond formation between 2-bromobenzoyl chloride and 2-(thiophen-3-yl)ethylamine. Triethylamine is used as a base to neutralize HCl byproducts. Key parameters include maintaining anhydrous conditions, a temperature range of 0–5°C during acyl chloride addition, and inert atmosphere (N₂/Ar) to prevent oxidation. Reaction progress is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexane (1:3) .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios (1.2:1 acyl chloride:amine) to improve yield (>75%). Post-reaction purification involves column chromatography with silica gel (60–120 mesh) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Key Techniques :

  • NMR : ¹H NMR confirms the bromophenyl group (δ 7.2–7.8 ppm, aromatic protons), thiophene protons (δ 6.8–7.4 ppm), and hydroxypropyl moiety (δ 1.8–2.2 ppm for CH₂, δ 4.9 ppm for -OH). ¹³C NMR identifies the carbonyl (δ 170–175 ppm) and quaternary carbons .
  • HRMS : Validates molecular formula (C₁₆H₁₇BrNO₂S) with <2 ppm mass error.
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 600 cm⁻¹ (C-Br) .

Q. What are the primary chemical reactions this compound undergoes, and how are the products identified?

  • Reactions :

  • Oxidation : Thiophene sulfurs oxidize to sulfoxides (H₂O₂/AcOH) or sulfones (mCPBA), confirmed by S=O stretches in IR (1050–1150 cm⁻¹) and upfield shifts in NMR .
  • Reduction : Bromophenyl group reduces to phenyl using Pd/C/H₂, monitored by loss of Br signal in XPS or EDX .
  • Substitution : Bromine replaced via SNAr with amines (e.g., morpholine) in DMF at 80°C, tracked by TLC and LC-MS .

Q. How do structural features (e.g., bromophenyl, thiophene) influence its biological activity?

  • Bromophenyl : Enhances lipophilicity (logP ~3.2) and π-π stacking with aromatic residues in enzyme active sites.
  • Thiophene : Sulfur atoms participate in hydrogen bonding or coordinate metal ions (e.g., Zn²⁺ in metalloproteases).
  • Hydroxypropyl : Improves solubility and enables hydrogen bonding with biological targets. Docking studies (AutoDock Vina) show binding affinity to kinase domains (ΔG ≤ -8.5 kcal/mol) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for bromine substitution or thiophene oxidation?

  • Approach : Use density functional theory (DFT) at the B3LYP/6-311G** level to map transition states and activation energies. For substitution, simulate SNAr pathways with explicit solvent models (e.g., PCM for DMF). Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
  • Outcome : Identify rate-limiting steps (e.g., nucleophile attack) and optimize catalysts (e.g., CuI for Ullmann-type coupling) .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?

  • Analysis :

  • Dose-Response Curves : Test across concentrations (0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects (MTT assay).
  • Target Profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify off-target interactions.
  • Metabolomics : LC-MS/MS to detect metabolite interference (e.g., sulfoxide derivatives altering activity) .

Q. How can advanced NMR techniques (e.g., NOESY, COSY) resolve stereochemical ambiguities in the hydroxypropyl group?

  • Method : Acquire 2D NOESY spectra in DMSO-d₆ to detect spatial proximity between -OH and thiophene protons. COSY confirms coupling networks, while ¹H-¹³C HMBC links hydroxypropyl carbons to adjacent groups .

Q. What in vitro models are suitable for studying enzyme interactions (e.g., cytochrome P450 inhibition)?

  • Protocol :

  • CYP450 Assay : Incubate with human liver microsomes + NADPH. Monitor metabolite formation (LC-MS) and IC₅₀ values.
  • Fluorescence Quenching : Track binding to CYP3A4 using tryptophan fluorescence (λₑₓ=280 nm, λₑₘ=340 nm) .

Q. How do crystallographic studies inform supramolecular interactions in solid-state structures?

  • Crystallography : Grow single crystals via vapor diffusion (ethanol/water). Solve structure using SHELX; identify H-bonding (O-H⋯O=C) and halogen bonding (C-Br⋯π) critical for crystal packing. Compare with Cambridge Structural Database entries (e.g., CCDC 2059391) .

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